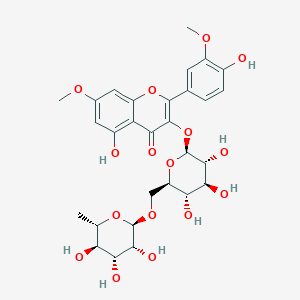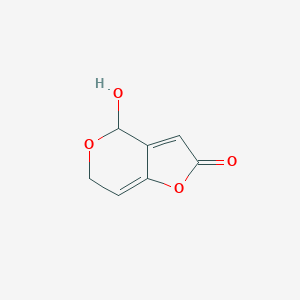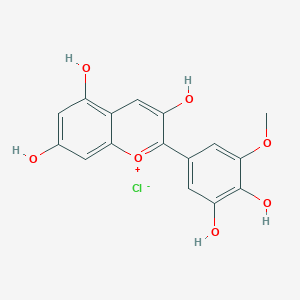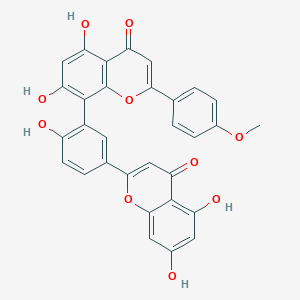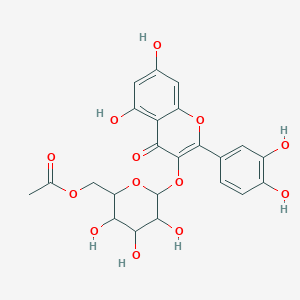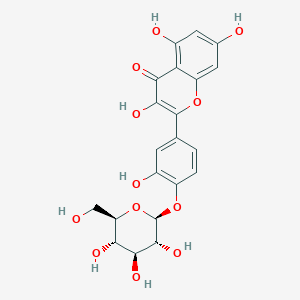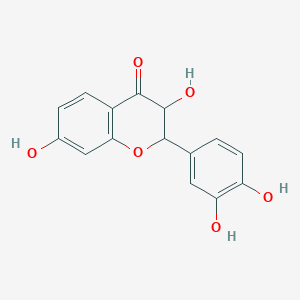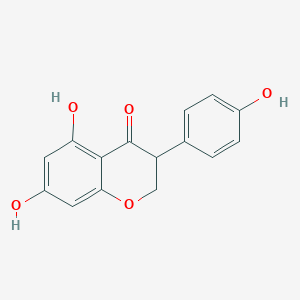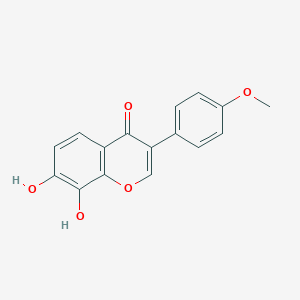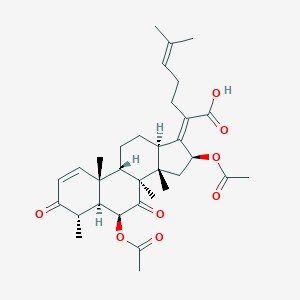
Helvolic acid
描述
科学研究应用
海伏酸在科学研究中具有广泛的应用:
生化分析
Biochemical Properties
Helvolic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit bacterial competitors in an inoculum-dependent manner . This interaction is crucial for the antibiotic activity of this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial competitors, thereby facilitating fungal infection of insects . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been observed to mediate an unusual C-4 demethylation process .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels
准备方法
化学反应分析
反应类型: 海伏酸会发生各种化学反应,包括氧化、还原和取代 .
常用试剂和条件:
氧化: 海伏酸可以用高锰酸钾或三氧化铬等试剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂进行。
取代: 取代反应通常涉及胺或硫醇等亲核试剂。
相似化合物的比较
海伏酸属于呋喃烷类抗生素,其中还包括呋喃妥因和头孢菌素P1 . 这些化合物具有相似的四环结构,但在侧链和特定生物活性方面有所不同 .
类似化合物:
呋喃妥因: 以其用于治疗由金黄色葡萄球菌引起的皮肤感染而闻名。
头孢菌素P1: 另一种呋喃烷类抗生素,对多种细菌菌株具有更广泛的活性.
属性
IUPAC Name |
(2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O8/c1-17(2)10-9-11-21(30(38)39)26-22-12-13-25-31(6)15-14-23(36)18(3)27(31)28(41-20(5)35)29(37)33(25,8)32(22,7)16-24(26)40-19(4)34/h10,14-15,18,22,24-25,27-28H,9,11-13,16H2,1-8H3,(H,38,39)/b26-21-/t18-,22+,24+,25+,27-,28+,31-,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFZYGLOIJNNRM-OAJDADRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H](C(=O)[C@]3([C@H]([C@]2(C=CC1=O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017874 | |
| Record name | Helvolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29400-42-8 | |
| Record name | Helvolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29400-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Helvolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029400428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Helvolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HELVOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZX54GS8AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of helvolic acid?
A1: this compound is a potent inhibitor of bacterial protein synthesis. It binds to elongation factor 2 (EF-2), a key protein involved in the translocation step of protein synthesis. [] This binding disrupts the movement of ribosomes along messenger RNA, effectively halting protein production. []
Q2: How does this compound's bacteriostatic activity differ from its bactericidal activity?
A2: this compound can exhibit both bacteriostatic and bactericidal effects, depending on the concentration and the target bacterial species. At lower concentrations, it primarily inhibits bacterial growth (bacteriostatic), while at higher concentrations, it can directly kill bacteria (bactericidal). [, ]
Q3: What evidence suggests that this compound plays a role in fungal pathogenesis?
A3: Research on the insect pathogen Metarhizium robertsii indicates that this compound contributes to fungal infection. Studies demonstrate that fungal strains lacking this compound production show significantly reduced virulence against insects compared to wild-type strains. [] This suggests that this compound may act as a virulence factor, potentially by suppressing the host's protective microbiome. [, ]
Q4: How does this compound affect osteoclast formation and function?
A4: Studies have shown that this compound can inhibit receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclastogenesis and bone resorption. [] It achieves this by suppressing the activation of nuclear factor of activated T cells 1 (NFATc1), a crucial transcription factor in osteoclast differentiation. [] This leads to a decrease in the expression of osteoclast-specific genes, ultimately hindering osteoclast formation and bone resorption. []
Q5: Does this compound impact the plant microbiome?
A5: Yes, research indicates that this compound production by Sarocladium oryzae influences the composition of the rice microbiome. Specifically, this compound-producing strains can eliminate bacteria like Bacillus cereus, which is typically found in healthy rice plants and exhibits antagonistic activity against the fungus. [] This suggests that this compound may facilitate fungal colonization by suppressing competing microbes. [, ]
Q6: What is the molecular formula and molecular weight of this compound?
A6: The molecular formula of this compound is C33H48O8, and its molecular weight is 572.7 g/mol. [, , , , , , , ]
Q7: What spectroscopic techniques are commonly used to characterize this compound?
A7: NMR (Nuclear Magnetic Resonance) spectroscopy, including 1D and 2D NMR techniques, is crucial for elucidating the structure of this compound. [, , , , , ] High-resolution mass spectrometry (HRMS) is also employed for accurate mass determination and structural analysis. [, , , , , ] Electronic circular dichroism (ECD) spectroscopy can be used to determine the absolute configuration of chiral centers in this compound. [, ]
Q8: What unique structural features contribute to the biological activity of this compound?
A8: this compound possesses a complex tetracyclic ring system characteristic of fusidane-type antibiotics. [, , ] The presence of specific functional groups, such as hydroxyl groups at C-3 and C-25 and acetoxy groups at C-6 and C-16, is crucial for its biological activity. [, , , , ]
Q9: Have any studies investigated the structure-activity relationship (SAR) of this compound?
A9: Yes, several studies have explored the SAR of this compound and its derivatives. For instance, research on this compound derivatives with antibacterial activity against Streptococcus agalactiae has provided insights into the importance of the C-6 and C-16 acetoxy groups for activity. [] Additionally, the role of the C-29 methyl group has been investigated in the context of its biosynthesis. [, ]
Q10: What are the implications of the observed horizontal gene transfer (HGT) events involving fusidane biosynthetic gene clusters?
A10: The identification of HGT events in the evolutionary history of fusidane BGCs suggests that the ability to produce these antibiotics has been disseminated among diverse fungal species. [] This has important implications for understanding the distribution and evolution of antibiotic resistance, as well as for exploring the potential of these BGCs for generating novel antibiotic analogs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





